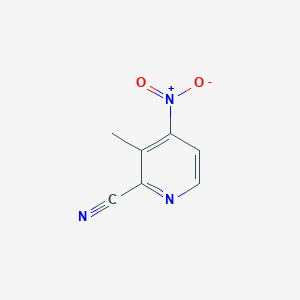

3-Methyl-4-nitropyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPVRRHCWVGYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618875 | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-13-3 | |

| Record name | 3-Methyl-4-nitro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3-methyl-4-nitropyridine: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Heterocycle

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a cornerstone, a privileged scaffold that forms the basis of numerous pharmaceuticals and functional materials. The strategic functionalization of this six-membered heterocycle allows for the fine-tuning of electronic properties, solubility, and biological activity. This guide delves into the chemical intricacies of a particularly intriguing derivative: 2-Cyano-3-methyl-4-nitropyridine .

This molecule, bearing a strategic arrangement of electron-withdrawing cyano and nitro groups, alongside a methyl substituent, presents a unique chemical personality. The interplay of these functionalities on the pyridine core creates a highly activated system, ripe for a variety of chemical transformations. This guide, intended for the discerning researcher and drug development professional, will not merely present facts but will explore the underlying chemical principles that make 2-Cyano-3-methyl-4-nitropyridine a valuable tool in the pursuit of novel chemical entities. We will journey through its structural and electronic characteristics, dissect its reactivity, and explore its potential applications, all while grounding our discussion in the fundamental principles of organic chemistry.

Molecular Architecture and Physicochemical Properties

2-Cyano-3-methyl-4-nitropyridine is a crystalline solid at room temperature. Its molecular structure is the foundation of its chemical behavior.

Structural and Electronic Features

The core of the molecule is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom imparts a degree of electron deficiency to the ring system. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the cyano (-C≡N) group at the 2-position and the nitro (-NO₂) group at the 4-position. The methyl group (-CH₃) at the 3-position, being weakly electron-donating, offers a subtle counterpoint to this electronic landscape.

The synergistic electron-withdrawing effect of the cyano and nitro groups renders the pyridine ring highly electron-deficient. This has profound implications for its reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties of 2-Cyano-3-methyl-4-nitropyridine

| Property | Value | Source |

| CAS Number | 30235-13-3 | [] |

| Molecular Formula | C₇H₅N₃O₂ | [] |

| Molecular Weight | 163.13 g/mol | [] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| SMILES | CC1=C(C=CN=C1C#N)[O-] | [] |

| InChI | InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3 | [] |

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group (C≡N) in the region of 2220-2240 cm⁻¹.[4] The nitro group (NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The two aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. The methyl group protons will give rise to a singlet, likely in the range of δ 2.5-3.0 ppm.

-

¹³C NMR: The carbon atom of the cyano group will have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic carbons will appear in the δ 120-160 ppm region, with the carbons attached to the nitro and cyano groups being significantly deshielded. The methyl carbon will resonate in the upfield region, typically around δ 15-25 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Subsequent fragmentation may involve the loss of NO₂, CN, or other small neutral molecules.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis and reactivity of 2-Cyano-3-methyl-4-nitropyridine are dictated by the electronic nature of the substituted pyridine ring.

Synthetic Strategies: A Conceptual Approach

Diagram 1: Proposed Synthetic Pathway

Caption: Key reactive pathways of 2-Cyano-3-methyl-4-nitropyridine.

Applications in Drug Discovery and Materials Science

While specific biological activities for 2-Cyano-3-methyl-4-nitropyridine have not been extensively reported in the available literature, its structural motifs are prevalent in a wide range of bioactive molecules. This makes it a highly valuable building block for the synthesis of new chemical entities with therapeutic potential.

A Scaffold for Medicinal Chemistry

The cyanopyridine moiety is a well-recognized pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent warhead in targeted inhibitors. [5][6] Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on 2-Cyano-3-methyl-4-nitropyridine allow for the facile introduction of various side chains to target the ATP-binding site of kinases.

-

Antimicrobial Agents: The electron-deficient nature of the nitropyridine ring can be exploited to design novel antimicrobial agents.

-

CNS-Active Compounds: Pyridine derivatives have a long history of use in the development of drugs targeting the central nervous system.

A Building Block for Advanced Materials

The electronic properties of 2-Cyano-3-methyl-4-nitropyridine also make it an interesting candidate for applications in materials science. The strong dipole moment arising from the push-pull nature of the substituents could lead to materials with interesting optical or electronic properties.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 2-Cyano-3-methyl-4-nitropyridine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related isomer, 2-Cyano-4-methyl-5-nitropyridine, can provide general guidance. [7] General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Table 2: General Handling and Safety Information (Inferred from a related isomer)

| Precaution | Recommendation | Source |

| Eye/Face Protection | Wear tightly fitting safety goggles. | [7] |

| Skin Protection | Wear impervious clothing and protective gloves. | [7] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded. | [7] |

| First Aid (Inhalation) | Move to fresh air. | [7] |

| First Aid (Skin Contact) | Take off contaminated clothing and wash with soap and water. | [7][8] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [7] |

| First Aid (Ingestion) | Rinse mouth with water. | [7] |

| Stability | Stable under normal conditions. Avoid heat and incompatible materials. | [7] |

Conclusion: A Molecule of Untapped Potential

2-Cyano-3-methyl-4-nitropyridine represents a molecule of significant, yet largely untapped, potential. Its highly functionalized and electronically activated pyridine core makes it a versatile platform for the synthesis of a diverse array of more complex molecules. While the current body of literature on this specific compound is limited, the known chemistry of its constituent parts and related structures strongly suggests its utility in both medicinal chemistry and materials science.

For the drug discovery professional, it offers a starting point for the development of novel therapeutics. For the synthetic chemist, it is a challenging yet rewarding substrate for exploring new methodologies. As research continues to push the boundaries of chemical synthesis and biological understanding, it is molecules like 2-Cyano-3-methyl-4-nitropyridine that will provide the essential tools for the next generation of scientific breakthroughs.

References

-

PubChem. 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

PubChem. 2-Cyano-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

- Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.

-

PMC. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Available from: [Link]

-

Pipzine Chemicals. 2-Cyano-3-Nitropyridine Manufacturer & Supplier in China. Available from: [Link]

-

PMC. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Available from: [Link]

-

PubChem. 2-Cyano-3-methoxy-4-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Lead Sciences. 2-Cyano-4-methyl-5-nitropyridine. Available from: [Link]

Sources

- 2. 2-Cyano-3-nitropyridine | C6H3N3O2 | CID 568586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Cyano-3-Nitropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & SDS [pipzine-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Preliminary Safety & Technical Data Sheet: 3-Methyl-4-nitropicolinonitrile

[1]

Chemical Product and Company Identification

Product Name: 3-Methyl-4-nitropicolinonitrile

CAS Number: 30235-13-3

Synonyms: 2-Cyano-3-methyl-4-nitropyridine; 3-Methyl-4-nitro-2-pyridinecarbonitrile

Molecular Formula: C

Emergency Overview: This compound is a functionalized pyridine derivative featuring both a nitro group and a nitrile moiety.[1] It presents significant acute toxicity risks if swallowed and is a skin/eye/respiratory irritant.[1][2] As a research intermediate, its full toxicological profile has not been exhaustively studied; therefore, it must be handled with the rigor reserved for "Category 3" acute toxins.[1]

Hazard Identification (GHS Classification)

Signal Word: DANGER

GHS Classification[1][2][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Hazard Statements

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Composition and Physical Properties[1][2][5][6][7][8][9]

Purity: Typically ≥95% (HPLC) Physical State: Solid (Crystalline) Color: Pale yellow to yellow (characteristic of nitro-pyridines)[1]

| Property | Value | Source/Note |

| Melting Point | 64–65 °C | Experimental [1] |

| Boiling Point | ~361 °C (Predicted) | Calculated @ 760 mmHg |

| Density | 1.34 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in CHCl | Lipophilic nature |

| Flash Point | >110 °C | Estimated |

Emergency Response Protocols

Figure 1: Emergency Response Decision Matrix

This workflow dictates the immediate actions required upon exposure, prioritizing the "Toxic if Swallowed" hazard.[1][2]

Caption: Decision matrix for acute exposure events. Note that ingestion (H301) requires immediate professional medical intervention.[1]

Firefighting Measures

-

Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO

), or chemical foam.[1] -

Specific Hazards:

Handling, Storage, and Stability[1][2][9]

Scientific Rationale

The presence of the nitro group at the 4-position activates the pyridine ring, making it susceptible to nucleophilic attack, but also potentially sensitive to thermal shock.[1] The nitrile group is generally stable but can hydrolyze under strong acidic/basic conditions.[1]

-

Storage Conditions:

-

Incompatibilities: Strong oxidizing agents, strong bases (can attack the nitrile or the ring), and reducing agents (will reduce the nitro group).[1]

Technical Guide: Synthesis & Reactivity Profile

Synthetic Pathway (Expertise & Experience)

The synthesis of 3-Methyl-4-nitropicolinonitrile is a classic example of the Reissert-Henze reaction (or modified Reissert-Kaufmann).[1] Direct nitration of picolinonitrile is difficult due to the deactivated ring.[1] Instead, the synthesis typically proceeds via the N-oxide, which activates the 2-position for cyanation.[1]

Mechanism:

-

Nitration: Electrophilic aromatic substitution installs the nitro group at the 4-position (para to the N-oxide).[1]

-

Methylation: The N-oxide oxygen is methylated (e.g., with dimethyl sulfate) to form a methoxypyridinium salt.[1][4]

-

Cyanation: Nucleophilic attack by cyanide (CN

) at the 2-position, followed by elimination of methanol, yields the target nitrile.[1]

Figure 2: Synthetic Workflow & Reactivity

This diagram visualizes the construction of the molecule and its downstream utility in drug discovery.[1][5]

Caption: Synthesis via N-oxide activation and downstream derivatization pathways [1].

Research Applications

-

Scaffold Construction: The 4-nitro group is a versatile handle.[1] It can be reduced to an amine (for amide coupling) or displaced by nucleophiles (S

Ar) such as alkoxides or amines, allowing for the rapid generation of diverse libraries of 2,3,4-trisubstituted pyridines.[1] -

Proton Pump Inhibitors (PPIs): Structural analogs of this compound have been utilized in the synthesis of PPIs (e.g., Lansoprazole derivatives) where the pyridine ring is a critical pharmacophore [2].[1]

References

-

Chemical and Pharmaceutical Bulletin. "Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues." Chem. Pharm.[1] Bull., vol. 18, no.[1] 10, 1970, pp. 2489–2496.[1] (Confirming MP 64-65°C and synthesis).

-

New Drug Approvals. "Lansoprazole: Synthesis and Properties."[1] (Discussing the use of 2-cyano-3-methyl-4-nitropyridine as an intermediate).

-

PubChem. "Compound Summary: 3-Methyl-4-nitropyridine."[1] National Library of Medicine.[1] (General hazard data for nitro-pyridines).

-

ECHEMI. "3-Methyl-4-nitro-2-pyridinecarbonitrile SDS Data." (Confirming H301 classification).

Disclaimer: This document is a Preliminary Technical Guide created for research and development purposes. It does not replace a legally binding Safety Data Sheet (SDS) provided by the specific manufacturer of your lot.[1]

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitropyridine-2-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-nitropyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public domain data on its quantitative solubility, this document offers a detailed exploration of its physicochemical properties, qualitative solubility profile in various organic solvents, and a robust experimental framework for its precise quantitative determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₅N₃O₂.[1] Its structure, featuring a pyridine ring with methyl, nitro, and carbonitrile functional groups, makes it a valuable building block in organic synthesis. The interplay of these functional groups governs its reactivity, polarity, and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | Calculated |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a crystalline solid | General knowledge |

The presence of the polar nitro (-NO₂) and carbonitrile (-CN) groups, along with the nitrogen atom in the pyridine ring, suggests that this compound possesses a significant dipole moment. This polarity indicates a predisposition for solubility in polar organic solvents. Conversely, the presence of the methyl group (-CH₃) and the aromatic pyridine ring introduces nonpolar character, which may contribute to solubility in less polar organic solvents.

Qualitative Solubility Profile

Based on the "like dissolves like" principle, the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like ethanol and methanol. The polarity of these solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate, dichloromethane, and chloroform.

-

Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane.

-

Water Solubility: Due to the presence of polar groups, some degree of water solubility is expected, though it may be limited by the nonpolar regions of the molecule.

A technical guide for the structurally related compound, 3-Amino-4-nitropyridine, indicates solubility in ethanol and dichloromethane, and limited solubility in water.[5] This provides a useful, albeit indirect, reference for the potential solubility of this compound.

Experimental Determination of Quantitative Solubility

To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately determine the solubility of this compound in a chosen organic solvent at a specific temperature.

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvents (analytical grade)

- Analytical balance

- Thermostatic shaker bath

- Vials with screw caps

- Syringe filters (chemically compatible with the solvent)

- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Experimental Workflow:

3. Detailed Procedural Steps:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[5]

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[5]

-

Sampling and Filtration: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a known volume of the same solvent. Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.[6][7]

-

Calculation of Solubility: Based on the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the saturated solution is critical for the accuracy of the solubility measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection would likely provide good separation and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Depending on the thermal stability of this compound, GC-MS could be a viable option. It offers high sensitivity and specificity.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and the organic solvents used for solubility determination.

-

Compound-Specific Hazards: Based on data for the related compound 3-Methyl-4-nitropyridine, this compound should be handled with care. It is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

-

General Laboratory Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Solvent Hazards: Be aware of the specific hazards associated with the organic solvents being used, including flammability, toxicity, and volatility. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method coupled with a suitable analytical quantification technique, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important synthetic intermediate.

References

-

PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Solubility of Things. (n.d.). 3-picoline. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitropyridine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Picoline. Retrieved February 12, 2026, from [Link]

-

Sunrise Group. (n.d.). 3-Picoline. Retrieved February 12, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

-

ChemEurope. (n.d.). Pyridine. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved February 12, 2026, from [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyridine and Pyridine Derivatives. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 12, 2026, from [Link]

Sources

- 1. Buy this compound | 30235-13-3 [smolecule.com]

- 2. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine [chemeurope.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-4-nitropyridine-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-4-nitropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic pathway, analytical characterization, reactivity, and potential applications in drug discovery and development.

Core Compound Identity and Physicochemical Properties

This compound, with the CAS number 30235-13-3, is a substituted pyridine derivative. Its structure incorporates a methyl group, a nitro group, and a carbonitrile functionality, which collectively contribute to its unique reactivity and potential as a scaffold in the design of novel therapeutic agents.

The key physicochemical properties of this compound are summarized in the table below. Please note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 30235-13-3 | [1] |

| Predicted Density | 1.34±0.1 g/cm³ | [1] |

| Predicted XLogP3 | 1.69 | [1] |

| Predicted PSA | 82.50 Ų | [1] |

| Synonyms | 2-Cyano-3-methyl-4-nitropyridine, Picolinonitrile, 3-methyl-4-nitro- | [1] |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

-

Ammoxidation of 3-methylpyridine to introduce the nitrile group.

-

N-Oxidation of the pyridine ring to facilitate the subsequent nitration.

-

Nitration of the N-oxide intermediate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine-2-carbonitrile

This step can be achieved through ammoxidation of 3-methylpyridine. This is often an industrial process but can be adapted for laboratory scale.

-

Materials: 3-methylpyridine, ammonia, air, suitable ammoxidation catalyst (e.g., vanadium-based).

-

Procedure:

-

Vaporize 3-methylpyridine and mix with gaseous ammonia and air.

-

Pass the gaseous mixture over a heated catalyst bed (typically 350-450 °C).

-

Condense the product stream to obtain crude 3-methylpyridine-2-carbonitrile.

-

Purify the crude product by distillation or chromatography.

-

Step 2: Synthesis of 3-Methyl-2-cyanopyridine N-oxide

The N-oxidation of the pyridine ring can be accomplished using a peroxy acid.

-

Materials: 3-methylpyridine-2-carbonitrile, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-methylpyridine-2-carbonitrile in DCM and cool to 0 °C.

-

Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-oxide.

-

Step 3: Synthesis of this compound

The final step is the nitration of the N-oxide, which directs the nitro group to the 4-position.

-

Materials: 3-Methyl-2-cyanopyridine N-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully add 3-Methyl-2-cyanopyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Slowly warm the reaction mixture to 90-100 °C and maintain for several hours.

-

Cool the mixture and pour it onto ice.

-

Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-2.7 ppm) and two doublets in the aromatic region for the pyridine ring protons.

-

¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear around δ 115-120 ppm, and the carbons attached to the nitro group and in the pyridine ring will be in the aromatic region.

-

IR Spectroscopy: Key characteristic peaks are expected for the nitrile group (C≡N stretch) around 2230-2240 cm⁻¹ and for the nitro group (asymmetric and symmetric NO₂ stretches) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 163.04.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 4-position. The nitro group itself can be reduced to an amino group, providing a route to a variety of other derivatives.

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.

-

Pyridine Ring: The pyridine ring can undergo various transformations, and its reactivity is significantly influenced by the attached substituents.

Applications in Drug Development

Nitropyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The nitrile group is also a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5][6]

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the reduction of the nitro group to an amine, followed by further functionalization, can lead to the generation of libraries of compounds for screening against various biological targets.

Safety Information

This compound should be handled with care in a laboratory setting. Based on aggregated GHS information, it is classified as toxic if swallowed.[1]

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P264, P270, P301+P310, P330, P405, P501.

It is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. (URL: [Link])

-

3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem. (URL: [Link])

-

3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem. (URL: [Link])

-

2-Cyano-3-nitropyridine | C6H3N3O2 | CID 568586 - PubChem - NIH. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

Application of Nitrile in Drug Design - SIOC Journals. (URL: [Link])

-

Application of Nitrile in Drug Design - ResearchGate. (URL: [Link])

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (URL: [Link])

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: [Link])

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P

-

Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4- nitropyridine N-oxide adducts | Request PDF - ResearchGate. (URL: [Link])

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

-

Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} - PubMed Central. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Nitrile in Drug Design [sioc-journal.cn]

- 6. researchgate.net [researchgate.net]

Comparative Chemoselectivity and Synthetic Utility: 3-Methyl-4-Nitropyridine vs. 2-Cyano Derivatives

Executive Summary This technical guide analyzes the divergent chemical behaviors, electronic architectures, and pharmaceutical applications of 3-methyl-4-nitropyridine (Scaffold A) and its 2-cyano derivatives (Scaffold B).

For drug development professionals, the distinction is fundamental:

-

3-Methyl-4-nitropyridine acts as a primary electrophilic scaffold , principally used to construct fused heterocycles (e.g., 7-azaindoles) or undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

-

2-Cyano derivatives (e.g., 2-cyano-3-methyl-4-nitropyridine) represent hyper-activated systems . The C2-nitrile group dramatically lowers the LUMO energy, accelerating SNAr rates at C4 by orders of magnitude and enabling specific covalent interactions with cysteine residues in biological targets (covalent inhibition).

Part 1: Electronic Architecture & Reactivity Profile

The introduction of a cyano group at the C2 position of the 3-methyl-4-nitropyridine core fundamentally alters the ring's electronic distribution.

1.1 Electronic Activation Map

-

3-Methyl-4-Nitropyridine: The nitro group at C4 withdraws electron density via resonance, activating the C2 and C6 positions for radical nucleophilic attacks (e.g., Vicarious Nucleophilic Substitution) and the C4 position for SNAr. The C3-methyl group provides weak inductive donation (+I), slightly deactivating the core but offering steric protection.

-

2-Cyano-3-Methyl-4-Nitropyridine: The C2-cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). When combined with the C4-nitro group, the pyridine ring becomes severely electron-deficient ("π-deficient").

Table 1: Comparative Physicochemical & Reactivity Metrics

| Feature | 3-Methyl-4-Nitropyridine | 2-Cyano-3-Methyl-4-Nitropyridine |

| Dominant Effect | C4-Nitro Resonance ( | Synergistic Withdrawal (C2-CN + C4-NO |

| C4 SNAr Rate | Moderate (Requires heat/strong Nu) | Rapid (Occurs at RT/mild conditions) |

| C2 Reactivity | Susceptible to radical/oxidative attack | Blocked (substituted); CN is hydrolyzable |

| pKa (Conj. Acid) | ~1.0 (Weakly basic) | < 0 (Non-basic due to strong EWGs) |

| Primary Utility | Precursor to 7-Azaindoles | Precursor to Picolinamides / Covalent Warheads |

Part 2: Divergent Synthetic Pathways

The transition from the nitro-pyridine scaffold to the cyano-derivative is typically achieved via N-Oxide activation , specifically the Reissert-Henze reaction . This transformation is the critical branch point in synthesis.

2.1 Pathway Visualization (Graphviz)

Figure 1: Divergent synthesis showing the Reissert-Henze functionalization of the N-oxide to access 2-cyano derivatives.

Part 3: Experimental Protocols & Causality

3.1 Synthesis of 2-Cyano-3-Methyl-4-Nitropyridine (Reissert-Henze Protocol)

Context: Direct cyanation of 3-methyl-4-nitropyridine is difficult. The N-oxide intermediate is required to activate the C2 position via a benzoyloxy-pyridinium salt.

Protocol:

-

Activation: Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) followed by dropwise addition of benzoyl chloride (BzCl, 1.2 equiv) at 0°C.

-

Mechanistic Insight: BzCl O-acylates the N-oxide oxygen, creating a highly electrophilic N-benzoyloxypyridinium cation. TMSCN then delivers the cyanide nucleophile to the C2 position (sterically favored over C6 due to the C3-methyl, though regioisomers must be monitored).

-

-

Elimination: Stir at room temperature for 2–4 hours. The elimination of benzoic acid re-aromatizes the system to yield the 2-cyano derivative.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. The nitrile is sensitive to strong base; avoid prolonged exposure to pH > 10 to prevent hydrolysis to the amide.

3.2 Synthesis of 7-Azaindoles (Bartoli Indole Synthesis)

Context: This reaction is unique to the 3-methyl-4-nitropyridine scaffold (Scaffold A). It does not work well with the 2-cyano derivative due to competing nucleophilic attack at the nitrile.

Protocol:

-

Conditions: Cool a solution of vinylmagnesium bromide (3.0 equiv) in THF to -78°C.

-

Addition: Add 3-methyl-4-nitropyridine (1.0 equiv) in THF dropwise.

-

Critical Control: Temperature must remain < -40°C. The vinyl Grignard attacks the nitro group (not the ring carbons), initiating a [3,3]-sigmatropic rearrangement.

-

-

Cyclization: Warm to -20°C. The intermediate cyclizes onto the ortho-methyl group (which must be present) to form the pyrrole ring.

-

Quench: Pour into saturated NH4Cl.

Part 4: Drug Discovery Implications

4.1 Covalent Inhibition (The "Warhead" Role)

Recent trends in targeted protein degradation and covalent inhibition utilize the 2-cyanopyridine moiety. Unlike the nitro group, which is a structural handle, the 2-cyano group can react reversibly with cysteine thiols in protein pockets.

-

Mechanism: The electron-deficient pyridine ring activates the nitrile carbon for nucleophilic attack by cysteine (Cys-SH), forming a thiazoline adduct or a stable thioimidate.

-

Case Study (Apalutamide): The 2-cyanopyridine moiety is essential for high-affinity binding to the androgen receptor, distinguishing it from earlier generations (e.g., Enzalutamide).

4.2 SNAr Reactivity Tuning

In library synthesis, if a specific amine needs to be introduced at C4:

-

Use Scaffold B (2-cyano) if the amine is a poor nucleophile (weak base). The extra activation from the CN group drives the reaction.

-

Use Scaffold A (Hydrogen at C2) if the amine is highly basic or if the final molecule requires a C2-H for metabolic stability (avoiding rapid oxidation at C2).

4.3 Reactivity Decision Tree

Figure 2: Strategic decision tree for selecting between nitro and cyano-nitro scaffolds.

References

-

Reissert-Henze Reaction Mechanism & Scope

-

Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

-

-

Bartoli Indole Synthesis (Azaindoles)

-

Dobson, D., Todd, A., & Gilmore, J. (1991). Synthesis of 7-azaindoles via the Bartoli reaction. Synthetic Communications, 21(5), 611-617. Link

-

-

Cysteine Targeting with 2-Cyanopyridines

-

Synthesis of 3-methyl-4-nitropyridine N-oxide

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reissert reaction - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to 3-Methyl-4-nitropyridine-2-carbonitrile: Synthesis, Applications, and Procurement for Advanced Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Profile

3-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1] Its strategic arrangement of a pyridine core, a nitro group, a cyano (nitrile) group, and a methyl group makes it a versatile intermediate for synthesizing complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it amenable to a variety of chemical transformations. This guide provides an in-depth analysis of its synthesis, chemical reactivity, applications in drug discovery, and a practical overview of its commercial availability.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2-Cyano-3-methyl-4-nitropyridine |

| CAS Number | 30235-13-3 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.14 g/mol |

| Appearance | Typically a solid organic compound |

| Primary Applications | Intermediate in pharmaceutical and agrochemical synthesis[1] |

The Strategic Importance in Medicinal Chemistry

The value of this compound in drug development stems from the unique interplay of its functional groups, which serve distinct roles in molecular design and function.

-

The Nitropyridine Core: Pyridine derivatives are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties and diverse biological activities.[2] The nitro group acts as a powerful electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group is a key synthetic handle; it can be readily reduced to an amino group, opening a vast array of derivatization possibilities such as amide bond formation.[1][2]

-

The Nitrile Pharmacophore: The nitrile group (–C≡N) is far more than a simple synthetic intermediate; it is a recognized pharmacophore found in over 30 approved pharmaceutical agents.[3] Its inclusion in a drug candidate can offer several advantages:

-

Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation.[4]

-

Improved Pharmacokinetics: It can enhance solubility and permeability, critical factors for oral bioavailability.[4]

-

Target Binding: The strong dipole of the nitrile allows it to act as a hydrogen bond acceptor, interacting with key residues in protein targets like serine or arginine.[4] A notable example of a nitrile-containing drug is the cancer therapeutic Imatinib (Gleevec), where the nitrile group contributes to target binding.[5]

-

Synthesis and Mechanistic Insights

The most common route for preparing this compound is through the direct nitration of its precursor, 3-methylpyridine-2-carbonitrile. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism: The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The pyridine ring, being electron-deficient, is typically resistant to electrophilic attack, but the activating effect of the methyl group helps facilitate the reaction. The nitronium ion then attacks the pyridine ring, preferentially at the 4-position due to the directing effects of the existing substituents.

Caption: Synthesis of this compound via nitration.

Causality and Safety in Nitration Reactions: Nitration reactions are notoriously exothermic and can pose significant thermal hazards, including the potential for runaway reactions if not properly controlled.[6] The primary causal factor is the rapid, uncontrolled generation of heat exceeding the cooling capacity of the reactor. Therefore, strict temperature control, typically by using an ice bath and slow, portion-wise addition of reagents, is paramount for both safety and selectivity.

A Validated Experimental Protocol: Synthesis

This protocol is an illustrative example based on established procedures for the nitration of pyridine derivatives.[7] It is designed to be self-validating by including checkpoints and rationales for each critical step.

Objective: To synthesize this compound from 3-methylpyridine-2-carbonitrile.

Materials:

-

3-methylpyridine-2-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Crushed Ice

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Scientist's Rationale: Using a multi-neck flask allows for controlled addition of reagents and continuous temperature monitoring. The initial cooling is critical to dissipate the heat generated upon adding the pyridine precursor.

-

-

Substrate Addition: Slowly add 3-methylpyridine-2-carbonitrile to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Scientist's Rationale: This dissolution step is exothermic. Slow addition prevents a sudden temperature spike that could lead to side reactions.

-

-

Nitrating Mixture Addition: Add fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Scientist's Rationale: This is the most critical step. Dropwise addition is essential to control the highly exothermic nitration reaction and prevent runaway conditions.[6]

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Scientist's Rationale: Allowing the reaction to proceed at a controlled temperature ensures it goes to completion without forming degradation products.

-

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Scientist's Rationale: Quenching on ice serves two purposes: it stops the reaction and dilutes the strong acid, preparing it for neutralization. This must be done slowly to manage the heat of dilution.

-

-

Neutralization & Precipitation: Slowly add solid sodium carbonate to the aqueous mixture until the pH is neutral (pH ~7). The product should precipitate as a solid.

-

Scientist's Rationale: Neutralization is necessary to remove the strong acid and allow for the extraction of the organic product. The product is less soluble in neutral water, causing it to precipitate.

-

-

Extraction & Purification: Filter the solid product or extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

-

Scientist's Rationale: Extraction isolates the product from the aqueous phase. Washing with brine removes residual water, and drying with MgSO₄ removes the final traces of moisture before solvent removal.

-

Caption: A validated workflow for the synthesis of this compound.

Downstream Reactions and Applications in Drug Scaffolding

The synthetic utility of this compound lies in its capacity to be elaborated into more complex structures. Two primary transformations are of high value in medicinal chemistry:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H₂/Pd) or metal-acid reduction (e.g., SnCl₂/HCl). The resulting 4-amino-3-methylpyridine-2-carbonitrile is a valuable building block for constructing heterocyclic ring systems or for introducing substituents via amide coupling.

-

Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself can sometimes be displaced, it more commonly serves to activate a leaving group (like a halogen) at the 2- or 6-position of the pyridine ring.[2] This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols) to build molecular diversity.

Sources

- 1. Buy this compound | 30235-13-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The synthetic pathway commences with the regioselective nitration of commercially available 3-methylpyridine N-oxide to yield 3-methyl-4-nitropyridine N-oxide. This intermediate is subsequently converted to the final product via a Reissert-Henze reaction, which installs the nitrile group at the C2 position. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data visualization to ensure reproducible and safe execution of the synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 3-methylpyridine N-oxide.

Part 1: Synthesis of 3-Methyl-4-nitropyridine N-oxide via Electrophilic Nitration

Scientific Principle and Mechanistic Insight

The N-oxide functional group is paramount to this synthesis. It serves two primary roles in the first step: it deactivates the pyridine ring towards electrophilic attack less than a nitro group would, but more importantly, it directs the substitution. The lone pair on the oxygen atom can be donated into the ring, increasing electron density, particularly at the C2 (ortho) and C4 (para) positions. In the strongly acidic conditions of nitration, the N-oxide oxygen is protonated, further enhancing the ring's susceptibility to electrophilic attack. The nitration of 3-methylpyridine N-oxide preferentially occurs at the C4 position, which is sterically unhindered compared to the C2 and C6 positions.

The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of strong acids, acts as the electrophile.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyridine N-oxides.[1][2] Two primary methods for generating the nitronium ion are presented: a classic fuming nitric acid/sulfuric acid mixture and a potentially safer alternative using potassium nitrate/sulfuric acid.[3][4]

Method A: Fuming Nitric Acid & Sulfuric Acid [1]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, ~3.5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0–5 °C.

-

Addition of Starting Material: Slowly add 3-methylpyridine N-oxide (1.0 eq) to the cold sulfuric acid with continuous stirring. The dissolution is highly exothermic. Ensure the internal temperature does not exceed 15 °C.

-

Addition of Nitrating Agent: Once the starting material is fully dissolved and the solution is cooled back to ~10 °C, add fuming nitric acid (HNO₃, sp. gr. 1.50, ~2.75 mL per gram of starting material) dropwise via the dropping funnel. Maintain the internal temperature below 20 °C during the addition.

-

Reaction Execution: After the addition is complete, attach a condenser. Slowly heat the reaction mixture in an oil bath to 95–100 °C. An exothermic reaction will commence, often indicated by gas evolution. Be prepared to control the exotherm with an ice-water bath.[1] Once the initial vigorous reaction subsides, continue heating at 100–105 °C for 2-3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~15 g of ice per mL of acid mixture).

-

Neutralization: In a well-ventilated fume hood, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate (Na₂CO₃) or concentrated ammonium hydroxide until the pH reaches 7-8. This step is highly exothermic and will cause significant foaming. The yellow product will precipitate.

-

Purification: Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from acetone or an ethanol/water mixture.

Method B: Potassium Nitrate & Sulfuric Acid [3][4]

-

Reaction Setup: Following the setup in Method A, add 3-methylpyridine N-oxide (1.0 eq) to cold (0-5 °C) concentrated sulfuric acid (~10-15 mL per gram of starting material).

-

Addition of Nitrating Agent: Prepare a solution of potassium nitrate (KNO₃, ~2.5 eq) in concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, maintaining an internal temperature between 10-20 °C.[5]

-

Reaction Execution: After the addition is complete, heat the mixture to 100-120 °C for 1-2 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Follow the work-up and purification steps (5-7) as described in Method A. This method often avoids the generation of brown nitrogen oxide fumes, leading to a friendlier operating environment.[3]

Critical Safety Considerations

-

Energetic Reaction: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Always use an ice bath during reagent addition and have one on standby during heating.

-

Corrosive Reagents: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Neutralization: The neutralization step generates a large amount of heat and gas (CO₂ if using carbonate). Perform this step slowly in a large beaker to prevent overflow.

Part 2: Synthesis of this compound via Reissert-Henze Reaction

Scientific Principle and Mechanistic Insight

The introduction of a nitrile group at the C2 position is accomplished via the Reissert-Henze reaction.[6][7] This reaction is a cornerstone of pyridine chemistry, allowing for the functionalization of the carbon atom alpha to the ring nitrogen.[8][9]

The mechanism involves two key stages:

-

Activation: The pyridine N-oxide is activated by an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride.[6][10] This forms a highly reactive N-acyloxypyridinium salt. This salt is an excellent electrophile.

-

Nucleophilic Attack: A cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), acts as the nucleophile.[11] It attacks the activated pyridinium ring, preferentially at the electron-deficient C2 position. The presence of the strongly electron-withdrawing nitro group at C4 further enhances the electrophilicity of the ring, facilitating this attack.

-

Rearomatization: Subsequent elimination of the acyl group and rearomatization of the pyridine ring yields the final 2-cyanopyridine product.[6]

Experimental Protocol

This protocol is a generalized procedure based on the successful cyanation of various substituted pyridine N-oxides.[8][12]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitropyridine N-oxide (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile (CH₃CN, ~10 mL per gram of starting material) to create a suspension. To this, add potassium cyanide (KCN, 2.0-3.0 eq).[8]

-

Activating Agent: Carefully add the activating agent, dimethylcarbamoyl chloride ((CH₃)₂NCOCl, 2.0-3.0 eq), to the stirred suspension.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (in acetonitrile, this is ~82 °C, though some procedures call for heating up to 120 °C in a sealed vessel) for 4-12 hours.[6][8] Monitor the reaction's completion by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water, which will also dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Critical Safety Considerations

-

Extreme Toxicity of Cyanide: Potassium cyanide (KCN) and hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving KCN must be performed in a certified, well-ventilated chemical fume hood.

-

Quenching: Never add acid to a reaction mixture containing cyanide salts, as this will liberate highly toxic HCN gas. The work-up should be performed under basic or neutral aqueous conditions. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide solution before disposal according to institutional safety guidelines.

-

Inert Atmosphere: The reagents are sensitive to moisture. Using a dry flask and an inert atmosphere is recommended to achieve optimal yields.

Quantitative Data Summary

The following table summarizes the key parameters for the two-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | 3-Methylpyridine N-oxide | H₂SO₄, fuming HNO₃ or KNO₃ | H₂SO₄ | 100-120 | 2-3 | 75-85%[1] |

| 2 | Cyanation | 3-Methyl-4-nitropyridine N-oxide | KCN, (CH₃)₂NCOCl | Acetonitrile | 80-120 | 4-12 | 60-75%[8] |

References

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide.

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.

- Murugan, R., & Scriven, E. F. V. (2005).

- Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 64.

- Konakahara, T. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Mass Spectrometry Society of Japan.

- Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction.

- CN104557693A. (2015). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Optimization of the Reaction Conditions [Diagram].

- Wikipedia. (n.d.). Reissert reaction.

- CN104592107B. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Integrierte Synthese- und Analytikplattform. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- ResearchGate. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.

- BenchChem. (n.d.).

- ChemicalBook. (n.d.). 3-Methyl-4-nitropyridine N-Oxide.

- CN103570617A. (2014). Preparation method of 3-cyano-pyridine N-oxide.

- Klemm, L. H., et al. (1981). Chemistry of Thienopyridines. Part 29. The Reissert-Henze Reaction as a Route to Simple C-Substituents alpha to the Heteronitrogen Atom. Journal of Heterocyclic Chemistry, 18(2), 363-366.

- Feely, W., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(6), 1374–1376.

- CN104592107A. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Brannmjk, X. P. (2020). Reissert-Henze reaction. SciSpace.

- ResearchGate. (n.d.). α-Cyanation of substituted pyridine N-oxides under optimized reaction condition.

- Li, W., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5395.

- ResearchGate. (n.d.).

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.

- Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Wang, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.

- ResearchGate. (n.d.). Optimization of reaction conditions a [Diagram].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]

- 3. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reissert reaction - Wikipedia [en.wikipedia.org]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. semanticscholar.org [semanticscholar.org]

- 10. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 11. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Value of 3-Methyl-4-nitropyridine-2-carbonitrile in Medicinal Chemistry

An In-depth Guide to the Nucleophilic Substitution Reactions of 3-Methyl-4-nitropyridine-2-carbonitrile for Advanced Synthesis

This compound is a highly functionalized pyridine derivative poised for a significant role in the landscape of pharmaceutical and agrochemical research. The convergence of a methyl group, a strongly electron-wthdrawing nitro group, and a cyano group on the pyridine scaffold creates a unique electronic environment that opens up a diverse array of possibilities for late-stage functionalization. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a metabolic stabilizer, or a key interacting element with biological targets.[1][2] This application note provides a comprehensive overview of the anticipated nucleophilic aromatic substitution (SNAr) reactions of this versatile building block, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel molecular entities.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound in nucleophilic aromatic substitution is dictated by the interplay of its substituents. The pyridine nitrogen, along with the powerful electron-withdrawing nitro and cyano groups, renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

The nitro group at the 4-position and the cyano group at the 2-position work in concert to activate the pyridine ring for SNAr reactions. The most probable site for nucleophilic attack is the carbon atom bearing the nitro group (C4), as the nitro group is an excellent leaving group in many SNAr reactions. The attack at this position allows for the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitro group and the pyridine nitrogen.

While attack at the C2 position is also possible, the cyano group is generally a less facile leaving group compared to the nitro group in SNAr reactions. The methyl group at the 3-position has a modest electron-donating effect and may also exert some steric influence on the adjacent reaction centers.

Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound is expected to proceed via a two-step addition-elimination mechanism.

Figure 1: Generalized mechanism for the SNAr reaction.

Application Notes & Protocols

The following protocols are designed as starting points for the exploration of the nucleophilic substitution reactions of this compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields for specific substrates.

Amination Reactions: Synthesis of 4-Amino-3-methylpyridine-2-carbonitrile Derivatives

The introduction of an amino group at the 4-position can be readily achieved using a variety of primary and secondary amines as nucleophiles. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the liberated nitrous acid.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale:

-

DMF: A polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SNAr reaction.

-

K₂CO₃: Acts as a base to neutralize any acidic byproducts.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Alkoxylation Reactions: Synthesis of 4-Alkoxy-3-methylpyridine-2-carbonitrile Derivatives

The displacement of the nitro group with an alkoxy group can be accomplished using the corresponding sodium or potassium alkoxide.

Protocol 2: Reaction with Sodium Methoxide

Materials:

-

This compound

-

Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol (1.1 eq) or solid sodium methoxide portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction with water.

-